molecular formula C14H13NO B1584570 2,2-Diphenylacetamide CAS No. 4695-13-0

2,2-Diphenylacetamide

Cat. No.: B1584570
CAS No.: 4695-13-0
M. Wt: 211.26 g/mol
InChI Key: ZXQVXEAZKZFEEP-UHFFFAOYSA-N
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Description

2,2-Diphenylacetamide (CAS 4695-13-0) is an organic compound with the molecular formula C₁₄H₁₃NO and a molecular weight of 211.26 g/mol . It features two phenyl groups attached to the α-carbon of an acetamide backbone. The compound crystallizes in a monoclinic P2₁ space group with distinct hydrogen-bonding networks (N–H···O and C–H···O interactions) that stabilize its crystal lattice, forming zigzag chains along the [010] direction .

This compound serves as a precursor for synthesizing pharmaceuticals such as loperamide (antidiarrheal) and darifenacin (muscarinic receptor antagonist) .

Properties

IUPAC Name

2,2-diphenylacetamide
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InChI

InChI=1S/C14H13NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZXQVXEAZKZFEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196995
Record name 2,2-Diphenylacetamide
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Molecular Weight

211.26 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4695-13-0
Record name 2,2-Diphenylacetamide
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Record name 2,2-Diphenylacetamide
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Record name 2,2-Diphenylacetamide
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Record name 2,2-Diphenylacetamide
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Preparation Methods

Direct Amidation from Carboxylic Acids and Amines

One of the most straightforward and widely used methods for preparing amides like 2,2-diphenylacetamide is the direct coupling of carboxylic acids with amines. Recent advances have enabled this transformation under mild conditions using coupling reagents or catalysts that avoid harsh reagents and complicated workups.

  • Procedure : A typical method involves reacting the corresponding 2,2-diphenylacetic acid with an amine (such as ammonia or aniline derivative) in acetonitrile solvent at elevated temperatures (80–100 °C) for several hours (5–24 h). The reaction can be facilitated by coupling agents such as trifluoroacetyl chloride or by using solid-supported reagents for easy purification.

  • Purification : After reaction completion, the product can be isolated by simple filtration using commercially available resins or by aqueous workup involving washing with sodium bicarbonate and acid solutions, followed by drying and concentration.

  • Advantages : This method offers high purity products with minimal side reactions and avoids the use of hazardous reagents. It is adaptable for scale-up and diverse amide derivatives.

Synthesis via 2-Chloro-N,N-Diphenylacetamide Intermediate

A common synthetic route to this compound involves the preparation of 2-chloro-N,N-diphenylacetamide, which can then be converted to the target amide or its derivatives.

  • Synthesis of 2-chloro-N,N-diphenylacetamide : This compound is prepared by the chloroacetylation of diphenylamine using chloroacetyl chloride in toluene or chloroform under reflux conditions, often in the presence of anhydrous potassium carbonate to neutralize released HCl.

  • Reaction Conditions : The reaction is typically refluxed for about 10 hours, monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by solvent removal, washing with sodium bicarbonate solution, and recrystallization from methanol to afford pure 2-chloro-N,N-diphenylacetamide.

  • Subsequent Transformations : This intermediate can undergo nucleophilic substitution reactions with ammonia or other nucleophiles to yield this compound or its derivatives, including hydrazino or substituted amides.

Preparation via Thioacetamide Derivatives (Related to Modafinil Synthesis)

Though focused on thioacetamide derivatives, a patented industrial process provides insights into related amide preparation involving diphenylmethyl thio groups:

  • Process Overview : Starting from diphenylmethanol, thiourea is reacted in the presence of hydrobromic acid, followed by hydrolysis and reaction with chloroacetic acid to form 2-[(diphenylmethyl)thio]acetic acid. This acid is then esterified with alcohols under catalytic acid reflux to form esters, which upon treatment with ammonia yield 2-[(diphenylmethyl)thio]acetamide.

  • Key Features : The esterification step avoids hazardous reagents like dimethyl sulfate by using catalytic amounts of inorganic or organic acids, making the process more eco-friendly and economical. The final amide is obtained with high purity (HPLC purity ~95%) and good yield (90-94%).

  • Relevance : While this method specifically targets thioacetamide derivatives, the approach of esterification followed by ammonolysis is applicable to the preparation of this compound analogs.

Hydrazino Derivative Synthesis (Functionalized Amide)

A specialized method exists for synthesizing hydrazino-substituted diphenylacetamides, which may be relevant for derivative preparation or functionalization studies:

  • Procedure : 2-chloro-N,N-diphenylacetamide is refluxed with hydrazine hydrate in methanol for extended periods (up to 48 h), followed by cooling and recrystallization to yield 2-hydrazino-N,N-diphenylacetamide with good yield (88%).

  • Characterization : The product is confirmed by IR and NMR spectroscopy, showing characteristic NH and aromatic signals.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield & Purity Notes
Direct Amidation 2,2-Diphenylacetic acid + amine MeCN, 80–100 °C, 5–24 h High purity; easy purification Mild, scalable, avoids hazardous reagents
Chloroacetylation Route Diphenylamine + chloroacetyl chloride Reflux in toluene/chloroform, ~10 h Good yield; recrystallization Intermediate for further functionalization
Thioacetamide Ester-Ammonolysis 2-[(Diphenylmethyl)thio]acetic acid + alcohol + NH3 Reflux with catalytic acid, then NH3 bubbling 90–94% yield, 95% purity Eco-friendly, industrially relevant
Hydrazino Derivative Synthesis 2-chloro-N,N-diphenylacetamide + hydrazine hydrate Reflux in methanol, 48 h 88% yield For specialized derivatives

Research Findings and Notes

  • The direct amidation method using coupling reagents and solid-supported resins has been shown to produce amides with minimal purification steps, making it attractive for laboratory and industrial applications.

  • The chloroacetylation of diphenylamine is a reliable route to key intermediates, with the reaction conditions optimized to avoid side reactions and ensure high purity products.

  • The patented process involving thioacetamide esters highlights the importance of eco-friendly catalysis and in-situ reaction schemes to improve yield and reduce hazardous waste in amide synthesis.

  • Functional derivatives such as hydrazino-substituted amides expand the utility of this compound in medicinal chemistry, with well-documented synthetic protocols.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals
2,2-Diphenylacetamide serves as a crucial intermediate in the synthesis of several biologically active compounds. Notable derivatives include:

  • Loperamide : An anti-diarrheal medication.
  • Darifenacin : Used for treating overactive bladder.
  • Fenpiverine : An antispasmodic agent.

These derivatives illustrate DPA's importance in pharmaceutical chemistry, where it acts as a scaffold for developing new drugs .

Biological Activities

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines, making it a candidate for further biological investigation .

Mechanism of Action
The mechanism by which DPA exerts its biological effects often involves interactions with specific molecular targets, such as enzymes or receptors. This modulation can lead to significant physiological changes, contributing to its therapeutic potential.

Agricultural Applications

Herbicide Development
DPA has been studied for its herbicidal properties. Research shows that N,N-dimethyl-2,2-diphenylacetamide (diphenamid), a derivative of DPA, affects plant growth by inhibiting root and shoot development in susceptible species like oats (Avena sativa) while showing differential translocation patterns in resistant species like ivyleaf morningglory (Ipomoea hederacea) .

Phytotoxicity Studies
A study assessed the phytotoxicity of various analogs of diphenamid, including this compound. Results indicated that DPA exhibited moderate phytotoxic effects on several plant species, highlighting its potential utility in weed management strategies .

Table 1: Summary of Biological and Agricultural Applications

Application AreaCompound/DerivativesFindings
PharmaceuticalLoperamideEffective against diarrhea; acts on opioid receptors
DarifenacinTreats overactive bladder; selective M3 receptor antagonist
FenpiverineAntispasmodic; reduces gastrointestinal spasms
BiologicalThis compoundExhibits antimicrobial properties against various pathogens
AgriculturalDiphenamidInhibits root and shoot growth in oats; effective herbicide candidate
PhytotoxicityModerate effects on tomatoes and other crops

Mechanism of Action

The mechanism of action of 2,2-Diphenylacetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The phenyl groups play a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Table 1: Key Structural and Physical Parameters
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
2,2-Diphenylacetamide C₁₄H₁₃NO None (amide N–H) 211.26 Dihedral angle between phenyl rings: 84.6–85.0°; hydrogen-bonded zigzag chains
2-Chloro-N,2-diphenylacetamide C₁₄H₁₂ClNO Chlorine at α-carbon 245.71 Chlorine enhances electrophilicity; potential for nucleophilic substitution
Diphenamid (N,N-Dimethyl-2,2-diphenylacetamide) C₁₆H₁₇NO N,N-dimethyl 239.32 Increased lipophilicity; herbicide applications
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide C₂₅H₂₄NO₄ Benzoyl, methoxy, phenethyl 402.47 Extended conjugation; anticonvulsant/antidepressant potential
N-[4-(Morpholine-4-sulfonyl)phenyl]-2,2-diphenylacetamide C₂₅H₂₅N₂O₄S Morpholine-sulfonyl phenyl 461.55 Enhanced solubility and target affinity; high purity (>99%)
Key Observations:
  • Substituent Effects : Chlorine (in 2-Chloro-N,2-diphenylacetamide) introduces reactivity, while N,N-dimethyl groups (in Diphenamid) increase hydrophobicity, altering bioavailability .
  • Crystal Packing : this compound’s hydrogen-bonded chains differ from bulkier derivatives like N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, which exhibit more complex intermolecular interactions due to substituents .

Biological Activity

2,2-Diphenylacetamide (DPA) is a compound with significant biological activity, particularly in the fields of herbicide development and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14H13NO
  • Molecular Weight : 225.26 g/mol
  • CAS Number : 78420-78-9

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The compound exhibits:

  • Intramolecular Hydrogen Bonding : This stabilizes its structure and enhances its interaction with biological molecules, contributing to its herbicidal properties .
  • HOMO-LUMO Energy Gap : The energy gap calculated using Density Functional Theory (DFT) indicates the potential for charge transfer interactions, which are crucial for its biological activity .

Herbicidal Properties

This compound has been studied extensively for its herbicidal activity. Research indicates that:

  • It acts as a selective herbicide, inhibiting the growth of certain plant species while allowing others to thrive.
  • Its effectiveness is enhanced through formulations that exploit its chemical properties, such as solubility and stability under various environmental conditions .

Metabolism in Plants

A study on the metabolism of diphenamid (a related compound) in tomato plants revealed insights into the behavior of this compound:

  • After exposure to ozone fumigation, metabolization rates increased significantly. For instance, 83% of absorbed diphenamid was metabolized in fumigated plants compared to 70% in controls .
  • Key metabolites identified included N-methyl-2,2-diphenylacetamide and glucoside conjugates, which play a role in detoxification processes within plants .

Study on Herbicidal Activity

A recent study conducted by Suma and Dhas (2016) utilized FT-IR spectroscopy and DFT calculations to assess the vibrational characteristics of n-(4-chlorophenyl)-2,2-diphenylacetamide. The findings indicated:

  • Strong intramolecular hydrogen bonding contributed to the stability and increased herbicidal activity of the compound.
  • The study provided detailed vibrational analysis that correlated specific spectral features with biological efficacy .

Antimicrobial Studies

Research has shown that derivatives of diphenylacetamide exhibit antimicrobial properties. For example:

  • A series of synthesized compounds demonstrated significant antifungal and antituberculosis activities.
  • These studies highlight the potential for developing new antimicrobial agents based on the diphenylacetamide structure .

Comparative Analysis Table

Property Value/Description
Molecular Weight225.26 g/mol
Herbicidal ActivitySelective against certain weeds
Metabolization RateUp to 83% in treated plants
Key MetabolitesN-methyl-2,2-diphenylacetamide
Antimicrobial ActivityEffective against fungi and tuberculosis pathogens

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for 2,2-Diphenylacetamide, and how is reaction progress validated?

  • Methodology : The compound is synthesized via nucleophilic acyl substitution, typically reacting 2,2-diphenylacetyl chloride with ammonia or substituted amines in dichloromethane or DMF. Triethylamine is often used as a base to neutralize HCl byproducts. Reaction progress is monitored using thin-layer chromatography (TLC), with final structural confirmation via IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–7.5 ppm, methylene protons at δ 4.0–4.5 ppm), and mass spectrometry (molecular ion peak at m/z 211.25) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • Spectroscopy : IR confirms the amide bond; NMR resolves aromatic and methylene proton environments.
  • X-ray crystallography : Single-crystal X-ray diffraction (CuKα radiation, λ = 1.54178 Å) determines absolute configuration and packing. The compound crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 5.1687 Å, b = 28.5511 Å, c = 7.8006 Å, and β = 98.152° .
    • Validation : Crystallographic data (R-factor < 0.05) and Hirshfeld surface analysis ensure structural accuracy .

Advanced Research Questions

Q. How do crystallographic refinement challenges impact the structural interpretation of this compound?

  • Challenges : The asymmetric unit contains two molecules with distinct dihedral angles (84.6° vs. 85.0° between aromatic rings). Hydrogen atoms are refined using a mixed independent/constrained model due to low electron density.
  • Resolution : SHELXL-97 refines structures using least-squares minimization against data, with extinction correction (coefficient = 0.0118) and anisotropic displacement parameters for non-H atoms. Discrepancies in bond lengths (e.g., C–C aromatic bonds ±0.005 Å) are resolved via cross-validation with the Cambridge Structural Database (CSD) .

Q. What role do hydrogen-bonding motifs play in the solid-state properties of this compound?

  • Key Interactions : N–H⋯O and C–H⋯O hydrogen bonds form zigzag chains parallel to the a-axis, described by graph-set notation R₂²(8) and C(6). These interactions stabilize the crystal lattice, contributing to its high melting point (173 K data collection temperature) and planar molecular conformation .
  • Implications : Disruption of these motifs (e.g., via solvent intercalation) alters solubility and thermal stability, critical for formulation studies .

Q. How can researchers reconcile contradictions in crystallographic data across studies?

  • Approach :

Validate data collection parameters (e.g., θ range >70°, Rint < 0.02).

Cross-check refinement models (SHELX vs. OLEX2) and residual electron density maps.

Compare geometric parameters (e.g., C–O bond lengths: 1.231 Å in this study vs. 1.228 Å in CSD entry BAPLOT01) .

Q. What are the implications of the compound’s dihedral angles on its electronic properties?

  • Analysis : The near-orthogonal arrangement of aromatic rings (dihedral angle ~85°) reduces conjugation with the amide group, confirmed by DFT calculations (HOMO-LUMO gap ~4.5 eV). This steric hindrance impacts reactivity in nucleophilic substitution reactions .

Methodological Guidelines

  • Synthesis Optimization : Use Schlenk techniques to exclude moisture, as hydrolysis of the acyl chloride intermediate lowers yields .
  • Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
  • Data Contradiction Protocol :
    • Repeat experiments under identical conditions.
    • Apply Bayesian statistics to assess parameter uncertainties in refinement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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